8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a fused imidazole-purine scaffold. Key structural features include:
- Position 8: A 2,4-dimethoxyphenyl group, which introduces electron-donating methoxy groups that may enhance solubility and modulate receptor binding.
- Position 1: A methyl group, reducing steric hindrance and influencing metabolic stability.
- Position 7: A phenyl group, which may enhance aromatic stacking interactions in biological targets.
Its design aligns with trends in medicinal chemistry to optimize substituent effects on bioavailability and target selectivity.
Properties
CAS No. |
886897-62-7 |
|---|---|
Molecular Formula |
C25H23N5O5 |
Molecular Weight |
473.489 |
IUPAC Name |
6-(2,4-dimethoxyphenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H23N5O5/c1-15(31)13-29-23(32)21-22(27(2)25(29)33)26-24-28(21)14-19(16-8-6-5-7-9-16)30(24)18-11-10-17(34-3)12-20(18)35-4/h5-12,14H,13H2,1-4H3 |
InChI Key |
GPLVFUPUVQHYHG-UHFFFAOYSA-N |
SMILES |
CC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic molecule belonging to the purine family. Its unique structure incorporates multiple functional groups that contribute to its biological activity. This article explores the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 473.48 g/mol. The structure features an imidazo[2,1-f]purine core with various substituents that influence its reactivity and interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C25H23N5O5 |
| Molecular Weight | 473.48 g/mol |
| SMILES | COc1ccc(c(c1)OC)n1c(cn2c1nc1c2c(=O)n(c(=O)n1C)CC(=O)C)c1ccccc1 |
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of imidazo[2,1-f]purine compounds can inhibit cancer cell proliferation. For instance, modifications in the phenyl substituent can enhance anticancer activity significantly. In one study, compounds similar to the target compound displayed IC50 values as low as 1.1 nM against melanoma cell lines (A375, M14) .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties due to its ability to modulate various signaling pathways involved in inflammation. This makes it a candidate for further investigation in inflammatory diseases.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound is believed to interact with specific enzymes involved in cell cycle regulation and apoptosis. For example, imidazo[2,1-f]purines have been shown to inhibit kinases such as PDGFRβ and EGFR, which are crucial in cancer progression .
- Receptor Binding : It may bind to specific receptors on cancer cells, altering their growth signals and leading to reduced proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Anticancer Activity : A recent review highlighted that structural modifications in imidazole derivatives can lead to enhanced anticancer effects. For instance, a derivative with a substituted phenyl group demonstrated significant antiproliferative effects across multiple cancer cell lines with IC50 values ranging from 0.15 to 0.63 µM against A549 and MCF-7 cells.
- Structure-Activity Relationship (SAR) : Another study focused on the SAR of imidazole derivatives indicated that bulky groups at certain positions on the indole ring could reduce activity while specific substitutions could enhance it dramatically . This suggests that careful design of substituents on the target compound could optimize its therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes structural variations and key findings for comparable imidazo-purine-dione derivatives:
Pharmacological Activity
- Adenosine Receptor Interactions: Compounds with methoxy or fluorophenyl groups at position 8 (e.g., ) show preferential binding to adenosine A₁/A₃ receptors, which are linked to anti-inflammatory and cardioprotective effects . The target compound’s 2,4-dimethoxyphenyl group may further enhance A₂A selectivity due to steric and electronic effects.
- Kinase Inhibition : Derivatives with bulky substituents (e.g., trifluoromethylphenyl in ) exhibit kinase inhibitory activity, suggesting the target compound’s 2-oxopropyl group could favor interactions with ATP-binding pockets .
- Dual Receptor Activity : Compound 5 () demonstrates hybrid activity at serotonin 5-HT₇ and dopamine D₂ receptors, highlighting the scaffold’s versatility. The target compound’s phenyl group at position 7 may similarly enable multi-target effects .
Research Implications
- Structure-Activity Relationships (SAR) : Methoxy groups at position 8 improve solubility but may reduce blood-brain barrier penetration compared to fluorophenyl analogs .
- Target Selectivity : The 2-oxopropyl group in the target compound could reduce off-target kinase effects compared to trifluoromethylphenyl derivatives .
- Therapeutic Potential: Further studies should evaluate adenosine A₂A binding and PDE4B/PDE10A inhibition, as seen in structurally related compounds .
Data Tables
Table 1: Comparative Receptor Affinity Profiles
*Predicted based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
